2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid
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Overview
Description
2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and methoxy functional groups, making it an interesting subject for chemical studies.
Scientific Research Applications
2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-hydroxypropylamine with 2-methoxyaniline under controlled conditions to form an intermediate. This intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product. Specific reaction conditions such as temperature, pH, and the use of catalysts can significantly influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxypropylamino)-4-(2-ethoxyanilino)-4-oxobutanoic acid
- 2-(3-Hydroxypropylamino)-4-(2-methylthioanilino)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 2-(3-Hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(3-hydroxypropylamino)-4-(2-methoxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-21-12-6-3-2-5-10(12)16-13(18)9-11(14(19)20)15-7-4-8-17/h2-3,5-6,11,15,17H,4,7-9H2,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQVLTFXOOHQTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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